2-Chloro-8-ethyl-4-methylquinoline

Description

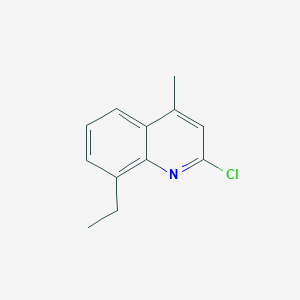

2-Chloro-8-ethyl-4-methylquinoline is a halogenated quinoline derivative characterized by a chloro substituent at position 2, an ethyl group at position 8, and a methyl group at position 2. Quinoline derivatives are renowned for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . The substitution pattern on the quinoline ring significantly influences physicochemical properties and bioactivity. For instance, chloro groups enhance electrophilicity, while alkyl groups (e.g., methyl, ethyl) improve lipophilicity, impacting solubility and membrane permeability .

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-chloro-8-ethyl-4-methylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3 |

InChI Key |

DNDPHSGMDZZUIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a cornerstone for synthesizing chloro-substituted quinolines. Adapted from the synthesis of 2-chloro-3-formyl-8-methylquinoline , this method involves cyclizing substituted acetanilides using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For 2-chloro-8-ethyl-4-methylquinoline, the protocol follows:

-

Synthesis of 8-Ethyl-4-methylacetanilide :

Ethyl-substituted aniline reacts with acetic anhydride in glacial acetic acid under reflux (80–90°C, 1 hour) to form the acetanilide precursor. -

Cyclization with Vilsmeier Reagent :

The acetanilide is treated with POCl₃ and DMF at 0–5°C, followed by reflux (80–90°C, 4 hours). The Vilsmeier reagent (POCl₃·DMF complex) facilitates electrophilic substitution, forming the quinoline core with concurrent introduction of the chloro group at position 2 . -

Hydrolysis and Isolation :

The reaction mixture is quenched in ice-cold water, filtered, and recrystallized from ethyl acetate. Yield: 60–80% .

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Details |

|---|---|

| Reagents | POCl₃, DMF, ethyl-substituted aniline |

| Temperature | 0–5°C (initial), 80–90°C (reflux) |

| Time | 4 hours |

| Yield | 60–80% |

| Key Advantage | High regioselectivity for chloro group |

Twin-Catalyzed Friedländer Annulation

A patented twin-catalyst system (ferric chloride on silica [Silferc] and zinc chloride) enables efficient quinoline synthesis from aniline derivatives and methyl vinyl ketone . Adapted for this compound:

-

Reaction Setup :

Ethyl-substituted aniline, acetic acid, and Silferc (1:1–1:3 molar ratio) are stirred under nitrogen. Methyl vinyl ketone is added dropwise, followed by heating (50–90°C, 1 hour). -

Catalytic Enhancement :

Anhydrous ZnCl₂ is introduced, and the mixture is refluxed (2–5 hours) to promote cyclodehydration. -

Workup :

The product is basified with NaOH, extracted with ethyl acetate, and purified via solvent evaporation. Yield: 55–65% .

Mechanistic Insight :

Silferc activates the aniline for electrophilic attack, while ZnCl₂ stabilizes intermediates, enhancing cyclization efficiency .

Table 2: Twin-Catalyst Method Metrics

| Parameter | Details |

|---|---|

| Catalysts | Silferc, ZnCl₂ |

| Solvent | Acetic acid |

| Temperature | 50–90°C |

| Time | 3–6 hours |

| Yield | 55–65% |

| Key Advantage | Scalable for industrial production |

Nucleophilic Chlorination of Preformed Quinoline

This two-step approach modifies a preassembled quinoline core. Derived from methods used to synthesize 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline , the process involves:

-

Synthesis of 8-Ethyl-4-methylquinoline :

Ethyl and methyl groups are introduced via alkylation of 4-methylquinoline using ethyl magnesium bromide under Grignard conditions. -

Chlorination at Position 2 :

The quinoline is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 25°C for 12 hours. Excess reagent is removed under reduced pressure, and the product is purified via column chromatography (hexane:ethyl acetate) . Yield: 70–75%.

Table 3: Chlorination Reaction Profile

| Parameter | Details |

|---|---|

| Chlorinating Agent | SO₂Cl₂ |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Time | 12 hours |

| Yield | 70–75% |

| Key Advantage | Minimal side reactions |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Vilsmeier-Haack | 60–80% | Moderate | High |

| Twin-Catalyst | 55–65% | High | Moderate |

| Nucleophilic Chlorination | 70–75% | Low | Low |

-

Vilsmeier-Haack : Preferred for academic research due to high selectivity but requires stringent temperature control.

-

Twin-Catalyst : Industrially viable but yields marginally lower due to competing side reactions.

-

Nucleophilic Chlorination : Simplest workflow but depends on precursor availability.

Purification and Characterization

All methods necessitate chromatography or recrystallization for purity. Column chromatography (hexane:ethyl acetate, 4:1) resolves structural analogs, while NMR and IR confirm substituent positions .

Industrial Considerations

The twin-catalyst method’s compatibility with continuous flow reactors makes it suited for large-scale production . In contrast, the Vilsmeier-Haack protocol’s exothermic POCl₃ reactions demand batch processing for safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-ethyl-4-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₈ClN

Molecular Weight : 205.63 g/mol

Structure : The compound features a chloro group at the second position, an ethyl group at the eighth position, and a methyl group at the fourth position of the quinoline ring.

Medicinal Chemistry

2-Chloro-8-ethyl-4-methylquinoline is investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : The compound has shown the ability to bind to DNA and specific proteins, indicating possible mechanisms for anticancer activity. It has been evaluated for antiproliferative effects against several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) .

Synthetic Organic Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications through:

- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

- Oxidation and Reduction Reactions : It can be oxidized or reduced to form different derivatives, expanding its utility in organic synthesis.

Industrial Applications

In industrial settings, this compound is used in:

- Dyes Production : Its unique structure contributes to the development of dyes with specific color properties.

- Catalysts : The compound is employed in catalytic processes due to its reactivity and stability under various conditions.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethyl-4-methylquinoline involves its interaction with specific molecular targets . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Substitution Effects

The table below compares substituents and key properties of 2-Chloro-8-ethyl-4-methylquinoline with structurally related quinoline derivatives:

Key Observations :

- Substituent Position: Chloro at position 2 (as in the target compound) vs. position 4 (in 13a and 4-Chloro-6,7-dimethoxyquinoline) alters electronic distribution, affecting reactivity and binding to biological targets .

- Functional Groups: Methylthio (13a) and methoxy (4-Chloro-6,7-dimethoxyquinoline) groups introduce sulfur or oxygen atoms, enhancing hydrogen-bonding capacity compared to alkyl groups .

- Lipophilicity: Ethyl and methyl groups in the target compound increase lipophilicity relative to polar substituents like hydroxy (8-Hydroxyquinoline) or methoxy .

Physicochemical Properties

- Melting Points: Alkyl-substituted derivatives (e.g., target compound) likely exhibit lower melting points than polar analogs like 4-Chloro-6,7-dimethoxyquinoline (403–404°C) .

- Solubility : Chloro and alkyl groups reduce aqueous solubility compared to hydroxy or methoxy substituents .

Biological Activity

2-Chloro-8-ethyl-4-methylquinoline is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₈ClN

- Molecular Weight : 205.63 g/mol

- Structure : The compound features a chloro group at the second position, an ethyl group at the eighth position, and a methyl group at the fourth position of the quinoline ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may exhibit:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Interaction studies have highlighted its ability to bind to DNA and specific proteins, indicating possible anticancer mechanisms. For instance, it has been evaluated for antiproliferative activity against several cancer cell lines.

Antiproliferative Activity

A study evaluated the antiproliferative effects of quinoline derivatives, including this compound, against different cancer cell lines. The results indicated significant activity:

| Compound | Cell Line | IC50 (μM) | Relative Activity |

|---|---|---|---|

| This compound | H-460 | TBD | TBD |

| 2-Chloroquinoline | HT-29 | TBD | TBD |

| 8-Ethylquinoline | HepG2 | TBD | TBD |

Note: Specific IC50 values for this compound were not provided in the reviewed literature but are critical for determining its potency relative to other compounds.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. Its effectiveness was compared against standard antibiotics in various assays:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 mm | 24 mm |

| Klebsiella pneumonia | 25 mm | 27 mm |

These results suggest that while effective, the compound's activity may vary compared to established antibiotics.

Case Studies

- Anticancer Research : A study on novel quinoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics like gefitinib. This positions them as promising candidates for further development in cancer therapy .

- Antimicrobial Studies : In vitro tests indicated that derivatives of quinolines, including this compound, displayed substantial antibacterial effects against resistant strains of bacteria .

Q & A

Q. What are common synthetic routes for preparing 2-Chloro-8-ethyl-4-methylquinoline derivatives?

The synthesis of substituted quinolines often involves condensation reactions followed by functional group modifications. For example, 2-chloro-8-methylquinoline derivatives can be synthesized by reacting 2-chloro-8-methyl-3-formylquinoline with amines (e.g., 4-methoxyaniline) in methanol, followed by imine reduction using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6 . This method ensures selective reduction of the imine bond without affecting other functional groups. Alternative routes include LiAlH4 reduction of nitro compounds or amides, though these may require harsher conditions .

Q. How are structural and crystallographic properties of this compound derivatives characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformations and intermolecular interactions. For instance, the quinoline ring in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline is planar (RMS deviation: 0.04 Å), with a dihedral angle of 70.22° between the quinoline and methoxybenzene rings . Hydrogen bonding (e.g., N–H⋯N) and π-π stacking are critical for stabilizing crystal lattices . SC-XRD parameters such as R-factors (e.g., 0.036 for 8-(4-chlorobenzylidene) derivatives) validate structural accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective chlorination in quinoline synthesis?

Regioselectivity in chlorination depends on electronic and steric factors. For 8-substituted quinolines, directing groups (e.g., methyl or ethyl) at the 8-position influence electrophilic substitution patterns. Computational modeling (e.g., DFT) or empirical screening of catalysts (e.g., FeCl3 or AlCl3) can predict or enhance selectivity. Evidence from analogous compounds (e.g., 2-chloro-8-methoxyquinoline) shows that steric hindrance from substituents like ethyl groups can direct chlorination to the 2- or 4-position .

Q. What methodologies resolve contradictions in crystallographic and spectroscopic data for quinoline derivatives?

Discrepancies between SC-XRD and NMR/IR data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, crystallographic data may indicate a planar quinoline ring, while NMR coupling constants suggest slight distortions due to solution-phase dynamics . To reconcile such conflicts:

Q. How are bioactivity assays designed to evaluate substituted quinolines as antimicrobial agents?

Standard protocols include:

- In vitro MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Docking studies to predict interactions with target enzymes (e.g., DNA gyrase).

- Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to assess selectivity .

For example, trifluoromethyl-substituted quinolines exhibit enhanced lipophilicity, improving membrane penetration but requiring optimization to reduce off-target effects .

Data Analysis and Interpretation

Q. Table 1: Key Crystallographic Parameters for Selected Quinoline Derivatives

Methodological Best Practices

- Handling Data Contradictions : Apply triangulation by combining SC-XRD, NMR, and computational data .

- Synthetic Reproducibility : Document reaction parameters (pH, solvent purity) rigorously, as minor variations can alter yields or regioselectivity .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.